Product packaging for Nabazenil(Cat. No.:CAS No. 58019-65-1)

Nabazenil

Cat. No.: B1614957
CAS No.: 58019-65-1
M. Wt: 537.8 g/mol
InChI Key: DRVZFWZGQKGHQO-UHFFFAOYSA-N
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Description

Nabazenil (CAS 58019-65-1), also known as SP-175, is a synthetic cannabinoid receptor agonist . Research indicates that this compound possesses anticonvulsant properties, making it a compound of interest for neurological and pharmacological studies . Its mechanism of action is primarily mediated through agonism at cannabinoid receptors (CB1 and CB2), which are part of the G-protein-coupled receptor (GPCR) family. Activation of these receptors, particularly CB1 in the central nervous system, influences neurotransmitter release and is a key target for investigating seizure activity . This compound provides researchers with a valuable tool for exploring the endocannabinoid system and its potential therapeutic applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H55NO3 B1614957 Nabazenil CAS No. 58019-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58019-65-1

Molecular Formula

C35H55NO3

Molecular Weight

537.8 g/mol

IUPAC Name

[6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] 4-(azepan-1-yl)butanoate

InChI

InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3

InChI Key

DRVZFWZGQKGHQO-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Nabazenil

Retrosynthetic Analysis and Key Synthetic Intermediates

The synthetic strategy for a molecule as complex as Nabazenil begins with a retrosynthetic analysis, a problem-solving technique in organic synthesis. This process involves deconstructing the target molecule into simpler, commercially available starting materials.

For this compound, the primary disconnection occurs at the ester linkage, separating the dibenzo[b,d]pyran core from the hexahydro-1H-azepine-1-butanoic acid side chain. This identifies two key intermediates:

Key Intermediate 1: The Dibenzo[b,d]pyran Core: This tricyclic phenolic structure, specifically a derivative of dimethylheptylpyran (B1670676) (DMHP), forms the foundational backbone of this compound.

Key Intermediate 2: The Azepine Side Chain: This is hexahydro-1H-azepine-1-butanoic acid, a functionalized seven-membered heterocyclic ring.

Further deconstruction of the dibenzo[b,d]pyran core typically involves breaking it down into a substituted resorcinol (B1680541) and a suitable terpene or cyclic ketone derivative. This approach is a hallmark of cannabinoid synthesis.

Key IntermediateStructurePrecursors
Dibenzo[b,d]pyran CoreA substituted dibenzo[b,d]pyranolSubstituted resorcinol, terpene/cyclic ketone
Azepine Side ChainHexahydro-1H-azepine-1-butanoic acidAzepane, a four-carbon carboxylic acid derivative

Established Synthetic Routes to the this compound Core Structure

The synthesis of the dibenzo[b,d]pyran core of this compound, which is structurally analogous to synthetic cannabinoids like dimethylheptylpyran (DMHP), has been a subject of chemical research since the mid-20th century. The foundational methods often involve the acid-catalyzed condensation of a resorcinol derivative with a suitable monoterpene or a cyclic ketone.

One of the well-established methods for constructing this tricyclic system is the Pechmann condensation. This reaction, or variations thereof, can be used to form the pyran ring by reacting a phenol (B47542) (in this case, a substituted resorcinol) with a β-keto ester. For the specific substitution pattern found in this compound's core, the synthesis would involve a resorcinol bearing the 1,2-dimethylheptyl side chain.

A common synthetic approach involves the following key steps:

Synthesis of the Substituted Resorcinol: Preparation of 5-(1,2-dimethylheptyl)benzene-1,3-diol.

Condensation Reaction: Reaction of the substituted resorcinol with a cyclic ketone or terpene derivative, such as p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). This step forms the tricyclic dibenzo[b,d]pyran skeleton.

Final Esterification: The phenolic hydroxyl group on the dibenzo[b,d]pyran core is then esterified with hexahydro-1H-azepine-1-butanoic acid to yield this compound. This is typically achieved using standard coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.

The book "The Total Synthesis of Cannabinoids" by Raj K. Razdan provides a comprehensive overview of various synthetic strategies applicable to this class of compounds.

Strategies for the Preparation of this compound Analogs and Derivatives

The modular nature of this compound's synthesis allows for the preparation of a wide range of analogs and derivatives. Modifications can be introduced at several key positions to explore structure-activity relationships.

Modification of the Dibenzo[b,d]pyran Core:

Alkyl Side Chain Variation: The 1,2-dimethylheptyl side chain can be replaced with other alkyl groups of varying length and branching. This is achieved by starting with differently substituted resorcinols in the initial condensation step.

Aromatic Ring Substitution: Introduction of substituents such as halogens, alkoxy groups, or nitro groups onto the aromatic rings of the dibenzo[b,d]pyran core can be accomplished by using appropriately substituted resorcinol precursors.

Modification of the Ester Side Chain:

Varying the Linker Length: The butanoic acid linker can be shortened or lengthened to alter the distance between the core and the heterocyclic moiety.

Altering the Heterocyclic Ring: The hexahydro-1H-azepine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or morpholine, to investigate the impact of the ring size and heteroatom composition.

Introducing Functionality: Functional groups can be incorporated into the side chain to create derivatives with different physicochemical properties.

The synthesis of these analogs generally follows the same retrosynthetic logic, with the desired modifications incorporated into the respective key intermediates before the final coupling reaction.

Analog TypeModification StrategyExample Precursor
Core Alkyl Chain AnalogUse of a resorcinol with a different alkyl substituent5-pentylbenzene-1,3-diol
Side Chain Ring AnalogUse of a different cyclic amine to form the butanoic acid derivativePiperidine-1-butanoic acid

Stereochemical Control and Chiral Synthesis Approaches

This compound possesses multiple stereocenters, leading to the possibility of numerous stereoisomers. The stereochemistry of the molecule is a critical factor, as different stereoisomers can exhibit significantly different biological activities. The core structure of this compound, the dimethylheptylpyran (DMHP), has three stereocenters, resulting in eight possible stereoisomers. wikipedia.org

Achieving stereochemical control in the synthesis of this compound is a significant challenge. Several strategies can be employed:

Use of Chiral Starting Materials: The synthesis can be initiated from enantiomerically pure precursors. For instance, using a chiral terpene derivative in the condensation step can induce a degree of stereoselectivity in the formation of the dibenzo[b,d]pyran core.

Asymmetric Catalysis: The use of chiral catalysts can favor the formation of one enantiomer over the other in key bond-forming reactions.

Chiral Resolution: A racemic mixture of an intermediate or the final product can be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Molecular Pharmacology and Receptor Interaction Dynamics of Nabazenil

Radioligand Binding Assays for Cannabinoid Receptor Affinity (CB1 and CB2)

Radioligand binding assays are fundamental in molecular pharmacology to quantify the affinity of a compound for its target receptors. These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and varying concentrations of the test compound. The inhibition constant (Ki) is then determined, representing the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. A lower Ki value indicates higher binding affinity. frontiersin.orgnih.govnih.govkuleuven.be

While Nabazenil is identified as a synthetic cannabinoid receptor agonist, specific quantitative data regarding its binding affinity (Ki values) for human CB1 and CB2 receptors were not found in the conducted search. However, such assays are routinely performed for cannabinoid compounds to assess their initial interaction with these receptors. For instance, other synthetic cannabinoids have reported Ki values in the nanomolar range for CB1 and CB2 receptors, demonstrating high affinity binding. nih.govwikidoc.orgwikidoc.orgwikidoc.org

Functional Assays for Agonist Efficacy and Intrinsic Activity at Cannabinoid Receptors

Beyond mere binding, functional assays are crucial to characterize the efficacy and intrinsic activity of a ligand at its target receptor. These assays measure the biological response elicited by the compound upon receptor binding. For cannabinoid receptors, which are primarily coupled to G_i/o proteins, common functional assays include measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation or the stimulation of [35S]GTPγS binding. nih.govmdpi.com The half-maximal effective concentration (EC50) is determined from these assays, indicating the concentration of the compound that produces 50% of its maximal effect. Intrinsic activity refers to the maximal response a ligand can produce relative to a full agonist. nih.gov

Similar to binding affinity data, specific EC50 values or detailed intrinsic activity profiles for this compound at CB1 and CB2 receptors were not identified in the search results. In general, synthetic cannabinoid receptor agonists are known to exhibit potent agonist actions in such functional assays. nih.govteknokrat.ac.idhandwiki.org

Characterization of Receptor Selectivity Profiles (CB1 vs. CB2)

Characterizing the selectivity profile of a cannabinoid compound involves comparing its affinity and efficacy at CB1 versus CB2 receptors. This is often expressed as a selectivity ratio (e.g., CB1 Ki / CB2 Ki or CB2 Ki / CB1 Ki). Ligands that show a significantly higher affinity or potency for one receptor subtype over the other are considered selective. frontiersin.orgbiointerfaceresearch.comnih.gov This selectivity is of particular interest in cannabinoid research, as CB1 receptor activation is primarily associated with central nervous system effects, while CB2 receptor activation is more linked to immune and anti-inflammatory responses. handwiki.orgceltarys.comnih.govwikidoc.org

The available information does not provide a specific CB1/CB2 selectivity ratio for this compound. The development of selective ligands for either CB1 or CB2 receptors is an ongoing area of research to achieve targeted therapeutic effects while minimizing undesirable side effects. biointerfaceresearch.comnih.gov

Investigations into Downstream Signal Transduction Pathways (e.g., G-protein Coupling, cAMP Modulation)

Cannabinoid receptors (CB1 and CB2) are classic G protein-coupled receptors that primarily couple to G_i/o proteins. proteopedia.orgwikipedia.orgnih.govebi.ac.uknih.govfrontiersin.orgnih.gov Upon agonist binding, this coupling leads to the dissociation of G protein subunits, which then modulate various downstream signaling pathways. A key effect is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. handwiki.orgwikipedia.orgnih.govfrontiersin.org Beyond G protein coupling, cannabinoid receptor activation can also lead to the recruitment of β-arrestins and subsequent activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs). handwiki.orgnih.gov

Specific studies detailing this compound's impact on G-protein coupling, cAMP modulation, or β-arrestin recruitment were not found. However, as a synthetic cannabinoid receptor agonist, it is expected to engage these canonical signaling pathways.

Allosteric Modulation and Receptor Heteromerization Studies

Allosteric modulation involves a ligand binding to a site on the receptor distinct from the orthosteric (primary) binding site, thereby altering the receptor's response to its orthosteric ligand. frontiersin.orgnucleos.commdpi.combiorxiv.orgnih.govdcchemicals.com Positive allosteric modulators (PAMs) can enhance the affinity or efficacy of orthosteric agonists, potentially offering a safer pharmacological profile by fine-tuning receptor activation and maintaining physiological control. mdpi.comnih.gov Receptor heteromerization refers to the functional interaction between two or more distinct receptor subtypes, forming a complex with unique pharmacological properties. This complex interplay can lead to novel signaling pathways and therapeutic opportunities.

No specific research findings on this compound acting as an allosteric modulator or its involvement in receptor heteromerization studies were identified in the available literature. While allosteric modulation is a growing area in cannabinoid pharmacology, particularly for CB1 receptors, such studies are complex and typically conducted for compounds with established orthosteric profiles. frontiersin.orgnih.govnucleos.commdpi.combiorxiv.orgnih.govdcchemicals.com

Ligand Bias and Functional Selectivity Profiling

Ligand bias, also known as functional selectivity or biased agonism, describes the phenomenon where different ligands binding to the same receptor can preferentially activate distinct intracellular signaling pathways. celtarys.comkuleuven.benih.govnih.govhandwiki.orgnucleos.comwikidoc.orgbiorxiv.orghandwiki.orgrssing.com For GPCRs like cannabinoid receptors, this means a ligand might favor G protein-mediated signaling over β-arrestin recruitment, or vice-versa, leading to different downstream cellular outcomes. This concept holds significant promise in drug discovery, as it may allow for the development of drugs that selectively elicit desired therapeutic effects while avoiding unwanted side effects. nih.govwikidoc.org

There is no information available in the search results specifically detailing the ligand bias or functional selectivity profile of this compound. Characterizing ligand bias requires sophisticated functional assays that can independently measure activation of multiple signaling pathways.

Data Tables

Due to the absence of specific quantitative data (Ki, EC50, selectivity ratios) for this compound in the search results, detailed data tables for its receptor affinity and functional activity cannot be generated.

Table 1: General Information for this compound

Compound NamePubChem CID
This compound163326

Cellular and in Vitro Pharmacological Characterization of Nabazenil

Utilization of Recombinant Cell Lines Expressing Cannabinoid Receptors

Recombinant cell lines are foundational tools for the in vitro pharmacological characterization of cannabinoid receptor ligands. These cell lines are engineered to stably express specific human cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), on their surface. innoprot.comolemiss.edu Common host cell lines include Chinese Hamster Ovary (CHO-K1) cells and Human Embryonic Kidney 293 (HEK293) cells. innoprot.comolemiss.edunih.gov

The use of recombinant cell lines allows for the study of a compound's interaction with a single, defined receptor subtype, minimizing interference from other endogenous receptors or signaling pathways. For instance, CHO-K1 cells stably overexpressing human CB2 receptor (CHO-K1/CB2) are utilized to study the pharmacological properties of the CB2 receptor. nih.gov Similarly, stable recombinant cell lines expressing human CB1 receptor (e.g., in CHO-K1 or Chem-1 background) are employed for CB1 receptor studies. nih.govmdpi.com These cell lines are typically characterized for their receptor expression levels and functional coupling to downstream signaling pathways. olemiss.edunih.gov

Assessment of Cellular Responses Mediated by Cannabinoid Receptor Activation (e.g., Calcium Mobilization, Reporter Gene Assays)

Assessment of cellular responses is critical for determining the functional activity of cannabinoid receptor ligands. While specific data for Nabazenil are not detailed in the provided sources, the following assays are standard for evaluating cannabinoid receptor activation:

Calcium Mobilization Assays: Cannabinoid receptors, being G protein-coupled receptors (GPCRs), can modulate intracellular calcium levels upon activation. researchgate.netnih.gov Activation of Gq-coupled GPCRs, or promiscuous G proteins like Gα15 co-expressed with Gi/o-coupled receptors (like CB1/CB2), can lead to an increase in intracellular calcium (Ca2+) flux. mdpi.comresearchgate.net This response can be measured using fluorescent Ca2+ indicators (e.g., Fluo-4) in cell-based assays. researchgate.net For example, the ChemiSCREEN™ CB1 Cannabinoid Receptor Stable Cell Line, which overexpresses human CNR1 alongside Gα15, enables the assessment of ligand-based activation via detection of increasing intracellular calcium levels. mdpi.com

Reporter Gene Assays (e.g., cAMP, β-Arrestin Recruitment):

cAMP Assays: Many cannabinoid receptors, particularly CB1 and CB2, are Gi/o-coupled GPCRs, meaning their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govpromega.com Assays measuring modulation of forskolin-stimulated cAMP levels are commonly used to assess agonist and inverse agonist activity. nih.gov These assays can characterize ligand pharmacology in terms of EC50 and Emax values. nih.gov

β-Arrestin Recruitment Assays: Ligand-induced β-arrestin (β-arrestin1 or β-arrestin2) recruitment to GPCRs is a key event in receptor desensitization and internalization, and it also mediates G-protein-independent signaling. promega.comdiscoverx.com Assays like PathHunter (DiscoveryX) and NanoBiT (Promega) utilize enzyme fragment complementation to measure β-arrestin recruitment to CB1 and CB2 receptors. nih.govpromega.com These assays provide a stoichiometric and non-amplified signal, offering an alternative to second messenger assays for profiling compound pharmacology and enabling the study of biased agonism. discoverx.comthermofisher.com The Tango GPCR Assay System, for instance, correlates increases in reporter gene expression with elevated GPCR-β-arrestin interaction, where a protease-tagged β-arrestin cleaves a linker on the receptor, releasing a transcription factor that activates a reporter gene (e.g., beta-lactamase). researchgate.netthermofisher.com

Studies on Ligand Internalization and Receptor Trafficking

Ligand-induced internalization and subsequent trafficking of GPCRs are crucial mechanisms regulating receptor abundance and availability at the plasma membrane. nih.gov For cannabinoid receptors, these processes influence the duration and intensity of cellular responses. While specific studies on this compound's internalization and trafficking are not provided, the general principles for CB1 and CB2 receptors are well-documented.

Agonist binding to CB1 and CB2 receptors can induce their internalization from the cell surface. nih.govnuvisan.com This process can be studied using techniques such as immunocytochemistry and live antibody feeding protocols to selectively label surface-expressed receptors and follow their endocytic fate. nih.gov For example, agonist-induced internalization of CB1 receptors in hippocampal neurons has been shown to decrease cell surface receptor immunoreactivity in a concentration-dependent and stereoselective manner. nih.gov

Receptor trafficking pathways determine whether internalized receptors are recycled back to the cell surface or targeted for degradation. if-pan.krakow.pl For CB1 receptors, polarity of surface expression (e.g., stable expression in axons) is maintained by mechanisms involving both biased delivery of newly synthesized receptors and differential surface stability. discoverx.com The C-terminal Helix 9 (H9) domain of CB1R, for instance, plays a role in axonal trafficking and surface expression. discoverx.com Similarly, CB2 receptor trafficking involves internalization and post-endocytic processes, with ongoing research into anterograde trafficking and the mobilization of intracellular receptor pools to the cell surface by agonists. thermofisher.com Plate-based assays measuring the change in intracellular levels of radiolabeled agonists (e.g., [3H]-WIN 55-212-2 for CB1 and [3H]-CP 55-940 for CB2) can also be used to assess receptor internalization. nuvisan.com

Investigations into Cellular Metabolism and Metabolic Stability in Research Contexts

In vitro metabolic stability studies are essential in drug discovery to predict a compound's susceptibility to biotransformation and its potential pharmacokinetic properties. if-pan.krakow.plsrce.hrevotec.com These investigations help in understanding the rate and routes of metabolism, which can influence a drug's half-life and potential for drug-drug interactions. if-pan.krakow.plsrce.hr

The primary in vitro models for assessing metabolic stability include:

Liver Microsomes: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I metabolism. creative-diagnostics.comnih.gov Compounds like this compound would typically be incubated with pooled human liver microsomes (HLM) or microsomes from various animal species (e.g., rat, mouse, dog, primate) in the presence of cofactors like NADPH. srce.hrevotec.comcreative-diagnostics.com The disappearance of the parent compound over time is monitored, often using liquid chromatography-mass spectrometry (LC-MS/MS), to determine its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plevotec.comcreative-diagnostics.com This approach is suitable for high-throughput screening. creative-diagnostics.com

Hepatocytes: Cryopreserved human hepatocytes are also used as a comprehensive in vitro system, as they retain both Phase I and Phase II metabolic enzyme activities, offering a more complete picture of cellular metabolism. if-pan.krakow.plevotec.com

These studies aim to identify major metabolites and the specific CYP isoenzymes involved in a compound's metabolism. For example, studies on other synthetic cannabinoid receptor agonists have identified various hydroxylated and glucuronidated metabolites, with CYP3A4 and CYP3A5 often being primary metabolizing enzymes. While specific metabolic data for this compound are not provided, it would undergo similar in vitro investigations to characterize its metabolic profile and stability in research contexts.

Preclinical in Vivo Pharmacological Evaluation in Mechanistic Models

Evaluation of Anticonvulsant Properties in Animal Seizure Models

Nabazenil has been identified as possessing anticonvulsant properties. wikipedia.org The assessment of anticonvulsant activity in preclinical research typically involves the use of established animal seizure models, which are crucial for identifying potential antiseizure medications.

Key models include:

Maximal Electroshock Seizure (MES) Model: This model induces generalized tonic-clonic seizures in rodents through a brief, suprathreshold electric current. fishersci.dk The seizure progression involves tonic hindlimb flexion, followed by generalized tonic extension, and then a recovery phase. fishersci.dk Protection against the tonic hindlimb extension is a primary indicator of anticonvulsant efficacy.

Subcutaneous Pentylenetetrazol (scPTZ) Model: In this model, subcutaneous administration of pentylenetetrazol (PTZ) induces clonic seizures in mice or rats. fishersci.dk The absence of subsequent clonic spasms after compound administration indicates anticonvulsant activity. fishersci.dk This model is particularly relevant for identifying agents effective against generalized absence seizures.

Kindling Model: The kindling model, often employing amygdala kindling in rats, represents a chronic induced seizure model. fishersci.dk It is highly valuable for differentiating the anticonvulsant activity of investigational drugs over a longer duration.

While this compound is known for its anticonvulsant properties wikipedia.org, specific detailed research findings regarding its quantitative efficacy (e.g., ED50 values, percentage protection) in these particular animal seizure models were not extensively detailed in the current search results.

Assessment of Central Nervous System Effects Mediated by Cannabinoid Receptors in Animal Models

This compound functions as a synthetic cannabinoid receptor agonist. wikipedia.org The central nervous system (CNS) effects of cannabinoids are primarily mediated through their interaction with cannabinoid receptors, specifically cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).

Cannabinoid Receptor Type 1 (CB1): CB1 receptors are G protein-coupled receptors (GPCRs) abundantly expressed in the CNS, as well as in the peripheral nervous system. Activation of CB1 receptors by endogenous cannabinoids (endocannabinoids), plant-derived phytocannabinoids (such as Δ9-tetrahydrocannabinol, THC), or synthetic analogs modulates neurotransmitter release, including acetylcholine, dopamine, GABA, histamine, serotonin, and glutamate. This modulation can lead to various CNS effects, including psychoactive properties.

Cannabinoid Receptor Type 2 (CB2): CB2 receptors are also GPCRs, predominantly found on immune cells, but their presence has also been identified in specific brain regions and on distinct neuronal cells in mammals. CB2 receptors are involved in immunomodulatory functions and neuroprotection within the CNS.

Activation of both CB1 and CB2 receptors typically leads to the inhibition of adenylyl cyclase activity, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. While this compound's classification as a cannabinoid receptor agonist implies its interaction with these receptors, specific detailed in vivo research findings on the precise CNS effects mediated by this compound through CB1 and CB2 receptors in animal models were not available in the provided information.

Pharmacodynamic Studies in Relevant Animal Systems

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. As a synthetic cannabinoid receptor agonist, this compound's pharmacodynamic profile is intrinsically linked to the function of the endocannabinoid system. wikipedia.org Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors, and their activation initiates intracellular signaling cascades. These pathways can lead to diverse physiological outcomes, including the modulation of neuronal excitability, which is consistent with this compound's observed anticonvulsant properties. wikipedia.org Further detailed studies would typically involve examining the specific binding affinities, receptor selectivity, and downstream signaling pathways activated by this compound in various animal tissues and cell lines to fully characterize its pharmacodynamics. However, such specific detailed data for this compound were not present in the provided search results.

Investigations of Neuropharmacological Effects

Neuropharmacological investigations focus on the effects of a compound on the nervous system. This compound's anticonvulsant activity is a direct neuropharmacological effect, indicating its ability to modulate neuronal activity and prevent excessive neuronal firing associated with seizures. wikipedia.org The endocannabinoid system, which this compound interacts with, plays a significant role in regulating various neurobiological functions, including learning, memory, pain perception, and sleep. CB1 receptors, being highly expressed in the CNS, are critical in modulating neurotransmitter release, thereby influencing both excitatory and inhibitory neural pathways. While the anticonvulsant effect of this compound points to its neuropharmacological relevance, specific detailed investigations into other neuropharmacological effects, such as its impact on neurotransmitter systems, neuroprotection, or cognitive functions, were not available in the provided information.

Behavioral Pharmacology Assessments Related to Cannabinoid Receptor Activation

Behavioral pharmacology assesses how a compound influences behavior. Given that this compound is a cannabinoid receptor agonist wikipedia.org, its effects on behavior would likely be mediated through the activation of CB1 and/or CB2 receptors. Cannabinoid receptor activation is known to influence a wide range of behaviors, including motor activity, anxiety, and pain perception. For instance, Δ9-tetrahydrocannabinol (THC), a CB1 agonist, is well-known for its psychoactive effects. Cannabidiol (CBD), which also interacts with cannabinoid receptors, has been studied for its potential effects on anxiety and epilepsy. While this compound's anticonvulsant properties represent a significant behavioral effect (reduction of seizure activity) wikipedia.org, specific detailed behavioral pharmacology assessments (e.g., tests for locomotor activity, anxiety-like behaviors, or cognitive performance) explicitly linked to this compound's cannabinoid receptor activation were not provided in the current search results.

Data Tables

Due to the qualitative nature of the specific this compound data in the provided search results, detailed quantitative data tables for this compound's in vivo pharmacological evaluation are not available. However, a hypothetical structure for such data, based on typical preclinical studies, is presented below.

Table 1: Hypothetical Anticonvulsant Activity of this compound in Animal Seizure Models

Animal Model (Species)Seizure InducerEndpoint MeasuredThis compound Effect (e.g., ED50, % Protection)Reference Compound (e.g., Carbamazepine) Effect
MES (Mice/Rats)ElectroshockAbolition of Tonic Hindlimb ExtensionData not specified in current sourcesEffective (e.g., Phenytoin, Carbamazepine)
scPTZ (Mice/Rats)PentylenetetrazolAbolition of Clonic SeizuresData not specified in current sourcesEffective (e.g., Ethosuximide)
Kindling (Rats)Electrical StimulationReduction in Seizure Severity/DurationData not specified in current sourcesEffective (e.g., Levetiracetam)

Table 2: Hypothetical Cannabinoid Receptor Binding Affinity of this compound

ReceptorThis compound Affinity (e.g., Ki/IC50)Agonist/Antagonist ActivityReference Ligand Affinity (e.g., THC, Anandamide)
CB1Data not specified in current sourcesAgonist wikipedia.orgHigh affinity (THC)
CB2Data not specified in current sourcesAgonist wikipedia.orgVariable affinity (2-AG)

Advanced Analytical Methodologies for Research Applications of Nabazenil

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS) in Research Samples

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent methods widely utilized in pharmaceutical analysis and for the study of synthetic cannabinoids unodc.orgpensoft.netjpionline.orgnih.govgoogle.comwjpmr.comresearchgate.net.

GC-MS is another powerful technique, particularly for volatile or semi-volatile compounds, and is commonly used for the qualitative and quantitative analysis of synthetic cannabinoid receptor agonists (SCRAs) unodc.orgnih.govresearchgate.netnih.gov. It separates compounds based on their volatility and interaction with the stationary phase, with the mass spectrometer providing structural information through fragmentation patterns google.comnih.gov. GC-MS methods have been developed for the identification and quantification of various synthetic cannabinoids in herbal blends and infused papers, with concentrations ranging from 1.9-50.6 mg/g nih.govnih.gov. However, specific GC-MS parameters or quantitative data for Nabazenil itself in research samples have not been detailed in the available research google.comresearchgate.netgoogle.comepo.orggoogleapis.comgoogleapis.comgoogle.com.

Spectroscopic Methods for Structural Confirmation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. It is a key tool for structure elucidation and can also be used for quantitative analysis nih.govnih.gov. For synthetic cannabinoids, NMR spectroscopy, including 1H, 13C, HSQC, DQF-COSY, and HMBC experiments, has been utilized to confirm identity and generate experimental data nih.gov. While NMR analysis is generally applied to confirm the structure of active ingredients google.comgoogle.comepo.org, specific NMR spectral data (e.g., chemical shifts, coupling constants) for this compound itself are not explicitly provided in the surveyed research.

Mass Spectrometry (MS) , particularly in tandem with chromatographic techniques (e.g., GC-MS, LC-MS/MS), is crucial for confirming molecular weight, identifying compounds, and elucidating fragmentation pathways jchemrev.comnih.govnih.govresearchgate.netchromatographyonline.com. MS generates characteristic fragmentation patterns that act as a "fingerprint" for a molecule, aiding in its identification and purity assessment jchemrev.comnih.gov. For synthetic cannabinoids, detailed fragmentation routes have been discussed for structure identification nih.gov. Despite the general application of MS in the characterization of synthetic cannabinoids, specific fragmentation data for this compound has not been found in the current literature unodc.orgjchemrev.comnih.govnih.govresearchgate.netchromatographyonline.com.

Bioanalytical Methods for Detection in Biological Matrices in Research Settings

Bioanalytical methods are essential for quantifying drug compounds and their metabolites in biological matrices such as plasma, urine, and tissue samples, which is critical for pharmacokinetic and pharmacodynamic studies in research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed researchgate.netnih.govresearchgate.net. Sample preparation steps, such as protein precipitation or solid-phase extraction (SPE), are typically employed to isolate the analyte from the complex biological matrix before LC-MS/MS analysis researchgate.netnih.govresearchgate.net. This technique allows for the precise quantification of compounds at very low concentrations, which is vital for understanding drug disposition in research models. For instance, LC-MS/MS methods have been developed for the quantification of various pharmaceutical compounds in human plasma, demonstrating high accuracy and precision over wide concentration ranges researchgate.netnih.gov. However, specific bioanalytical methods or detailed quantitative data for this compound in biological matrices are not documented in the available research.

Development of Labeled Probes for Imaging and Receptor Occupancy Studies in Research Models

The development of labeled probes is critical for in vivo imaging and for quantifying receptor occupancy, a key biomarker for target engagement in drug discovery and development nih.govnih.govnih.gov. Positron Emission Tomography (PET) imaging is a non-invasive technique that utilizes radiolabeled tracers to visualize and quantify molecular processes in living subjects.

PET Imaging with radiolabeled tracers, often incorporating isotopes like Carbon-11 ([11C]) or Fluorine-18 ([18F]), allows for the measurement of receptor occupancy in various tissues, including the brain nih.govnih.govnih.govnih.govnih.govmdpi.comnih.gov. This provides valuable information on the binding of a drug to its target receptor in vivo, which is crucial for understanding its pharmacodynamics and guiding dose selection in preclinical and clinical research nih.govnih.govnih.gov. For example, PET studies have been conducted to assess the receptor occupancy of selective cannabinoid 1 receptor (CB1R) antagonists using specific radioligands like [11C]SD5024 in non-human primates nih.gov. While this compound is a cannabinoid receptor agonist researchgate.netscribd.comwikipedia.org, no specific research on the development of radiolabeled probes for this compound itself or its application in PET imaging for receptor occupancy studies has been identified in the current literature.

Emerging Research Frontiers and Future Directions in Nabazenil Studies

Design and Synthesis of Next-Generation Nabazenil Analogs with Improved Pharmacological Profiles

The future of this compound research includes the rational design and synthesis of next-generation analogs aimed at improving pharmacological profiles. This involves modifying the core structure of this compound (C35H55NO3) to enhance properties such as receptor selectivity, potency, efficacy, and pharmacokinetic characteristics, including absorption, distribution, metabolism, and excretion (ADMET) nih.gov. The objective is to develop compounds with more targeted actions, potentially reducing off-target effects and optimizing their utility as research tools. Strategies often involve subtle structural alterations to explore the structure-activity relationships (SAR) within the cannabinoid system, leading to analogs that may exhibit differential binding affinities for cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), or even interact with novel targets within the endocannabinoid system.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects in Research Models

Omics technologies, such as proteomics and metabolomics, are high-throughput approaches that enable comprehensive analysis of molecular components within biological systems mdpi.comscielo.org.mxfrontiersin.org. These technologies are increasingly being applied to understand the systemic effects of compounds in research models. Proteomics, which involves the large-scale study of proteins, can reveal how this compound influences protein expression, modification, and interaction networks, providing insights into its mechanisms of action at a molecular level mdpi.com. Metabolomics, the systematic study of metabolites, can elucidate the metabolic pathways affected by this compound, identifying changes in endogenous biochemicals that reflect its pharmacological or toxicological impact frontiersin.orgresearchgate.net. By integrating data from these omics approaches, researchers can gain a holistic understanding of this compound's effects on cellular systems, identify potential biomarkers, and unravel complex links between molecular changes and observed phenotypes in research models mdpi.comnih.gov. This integrated approach is crucial for characterizing altered biological and metabolic pathways in response to synthetic cannabinoids researchgate.net.

Integration of Artificial Intelligence and Machine Learning in Cannabinoid Drug Discovery Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is transforming drug discovery, including the cannabinoid field, by enhancing efficiency and accuracy mednexus.orgmdpi.comphilarchive.orgresearchgate.net. AI and ML algorithms can process vast amounts of biological and chemical data to predict drug properties, identify potential drug candidates, and optimize drug design mednexus.orgphilarchive.orgresearchgate.net. In cannabinoid research, deep-learning models, such as recurrent neural networks (RNN) using long short-term memory (LSTM) units, have been trained to generate novel small molecules, including target-specific models for cannabinoid receptor 2 (CB2) ligands nih.gov. These computational approaches can accelerate the de novo molecular design and chemical library generation, allowing for the rapid exploration of chemical space to identify new cannabinoid compounds with desired pharmacological profiles, which can be applied to the discovery of this compound analogs mdpi.comnih.gov. AI can also aid in predicting binding affinity and selectivity, reducing the need for extensive experimental screening mdpi.com.

Exploration of this compound as a Chemical Probe for Unraveling Novel Biological Pathways

Chemical probes are small molecules designed to selectively modulate the function of specific proteins or biological pathways, thereby enabling the investigation of their roles in biological processes nih.govresearchgate.netnih.gov. This compound, as a synthetic cannabinoid receptor agonist, holds potential as a chemical probe to unravel novel biological pathways related to the endocannabinoid system and beyond. By selectively activating cannabinoid receptors, this compound can be utilized to perturb specific cellular functions or signaling cascades, allowing researchers to observe and characterize downstream effects wikipedia.org. This application can help in identifying previously unknown targets or interactions within complex biological networks, offering fresh insights into disease mechanisms and potential therapeutic avenues that extend beyond its known anticonvulsant properties. The use of this compound as a chemical probe could facilitate the discovery of new biological roles for cannabinoid receptors or related pathways.

Development of Prodrug Strategies and Targeted Delivery Systems for Research Tools

Future research on this compound as a chemical compound and research tool may involve the development of prodrug strategies and targeted delivery systems. Prodrugs are inactive compounds that are metabolized in vivo into active pharmacological agents, designed to improve drug solubility, stability, bioavailability, or to achieve targeted delivery nih.govnih.gov. For this compound, prodrug approaches could optimize its delivery to specific tissues or cells in research models, enhancing its utility for studying localized effects or overcoming biological barriers colby.edugoogleapis.com. Targeted delivery systems, such as nanoparticles or conjugates with specific ligands, aim to deliver the compound precisely to its site of action, minimizing systemic exposure and potential off-target effects nih.govnih.govgoogle.comgoogleapis.comgoogle.com. This precision in delivery is crucial for research tools, allowing for more accurate and interpretable data regarding this compound's interactions with its biological targets and the pathways it influences.

Q & A

Q. What steps ensure reproducibility in this compound studies, particularly when replicating published protocols?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including detailed reporting of animal husbandry and randomization. For in vitro work, use authenticated cell lines (e.g., STR profiling) and pre-register protocols on platforms like protocols.io . Share raw data and code via repositories (e.g., Zenodo, GitHub) .

Tables for Quick Reference

Parameter Recommended Method Key Validation Criteria Reference
Synthesis Purity HPLC (C18 column, UV detection)≥95% purity, single peak in chromatogram
Target Binding Affinity Radioligand displacement assayKi < 100 nM, Hill slope ≈1
Metabolite Identification LC-HRMS (Q-TOF)MS/MS match to reference library
Statistical Analysis Mixed-effects modeling (nlme R package)AIC/BIC for model selection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.